molecular formula C11H14OS2 B14072728 1-(3,5-Bis(methylthio)phenyl)propan-2-one

1-(3,5-Bis(methylthio)phenyl)propan-2-one

Cat. No.: B14072728
M. Wt: 226.4 g/mol
InChI Key: HFPPQKIRAKYVJQ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(methylthio)phenyl)propan-2-one typically involves the reaction of 3,5-dimethylthiophenol with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-phenyl-2-propen-1-one
  • 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
  • 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Uniqueness

1-(3,5-Bis(methylthio)phenyl)propan-2-one is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields of research .

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H14OS2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,4H2,1-3H3

InChI Key

HFPPQKIRAKYVJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)SC

Origin of Product

United States

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